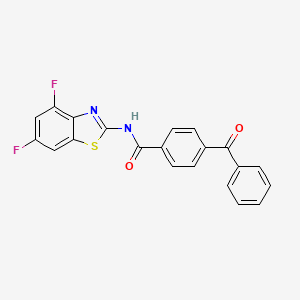

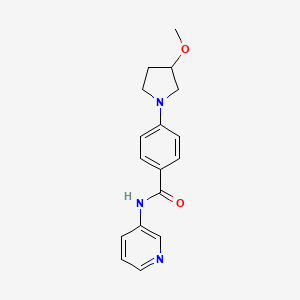

4-benzoyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of a benzoyl chloride with a 4,6-difluoro-1,3-benzothiazol-2-amine, possibly using a base to deprotonate the amine and facilitate nucleophilic attack on the carbonyl carbon of the benzoyl chloride .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring system, which is a bicyclic compound consisting of a benzene ring fused to a thiazole ring. The benzothiazole ring system is likely to be planar due to the conjugation of the π electrons across the ring system .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The amide group could participate in hydrolysis reactions under acidic or basic conditions. The benzothiazole ring could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzothiazole and amide groups could result in the formation of intermolecular hydrogen bonds, which could affect its solubility and melting point .Applications De Recherche Scientifique

Synthesis and Structural Analysis

- The synthesis and characterization of related benzamide and benzothiazole derivatives provide foundational methodologies that could be applied to the synthesis of 4-benzoyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide. For example, compounds involving benzothiazole units have been synthesized and analyzed using various spectral and analytical techniques, underscoring their potential in heterocyclic chemistry and material science (Rao et al., 1994).

Anticancer Activity

- Benzamide derivatives have been explored for their potential anticancer activities. A study synthesized substituted benzamides and evaluated their efficacy against several cancer cell lines, indicating that such compounds could be significant in developing new anticancer agents (Ravinaik et al., 2021).

Chemoselective Synthesis

- Research into the N-benzoylation of aminophenols using benzoylisothiocyanates highlights chemoselective synthetic strategies that could be relevant to synthesizing and modifying benzamide and benzothiazole derivatives for specific research applications (Singh et al., 2017).

Molecular Conformation and Aggregation

- Studies on N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides with various substituents have revealed insights into molecular conformations and supramolecular aggregation patterns. Such investigations could be pertinent to the study of 4-benzoyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide, particularly in the context of material science and molecular engineering (Sagar et al., 2018).

Alzheimer's Disease Research

- Certain benzamide derivatives have been found to selectively inhibit histone deacetylase 6 (HDAC6), offering potential therapeutic strategies for Alzheimer's disease. This indicates that structurally related compounds, such as 4-benzoyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide, could be explored for similar neuroprotective effects (Lee et al., 2018).

Propriétés

IUPAC Name |

4-benzoyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12F2N2O2S/c22-15-10-16(23)18-17(11-15)28-21(24-18)25-20(27)14-8-6-13(7-9-14)19(26)12-4-2-1-3-5-12/h1-11H,(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKWGMCDWMIJXOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=C(C=C4S3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12F2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2838973.png)

![Methyl 6-ethyl-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2838975.png)

![3-{1-[(4-Methylphenyl)sulfonyl]heptyl}-1,3-oxazolan-2-one](/img/structure/B2838977.png)

![4-methyl-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2838978.png)

![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-mesitylacetamide](/img/structure/B2838979.png)

![4-(4-chlorophenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2838983.png)

![Methyl 3-[2-(benzoylamino)phenoxy]-2-thiophenecarboxylate](/img/structure/B2838992.png)